molecular formula C14H15ClN4O B12906319 N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine CAS No. 61482-96-0

N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine

Cat. No.: B12906319
CAS No.: 61482-96-0
M. Wt: 290.75 g/mol
InChI Key: KNOJHFFPMWOETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyridazine ring substituted with a morpholine group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine typically involves the reaction of 4-chlorophenylhydrazine with a suitable pyridazine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a morpholine group and a 4-chlorophenyl group makes it particularly interesting for the development of kinase inhibitors and other bioactive molecules.

Properties

CAS No.

61482-96-0

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-morpholin-4-ylpyridazin-3-amine

InChI

InChI=1S/C14H15ClN4O/c15-11-1-3-12(4-2-11)16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h1-6H,7-10H2,(H,16,17)

InChI Key

KNOJHFFPMWOETK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.